Fmoc-3-methoxy-L-tyrosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

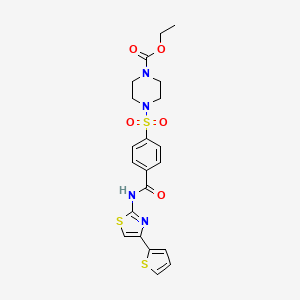

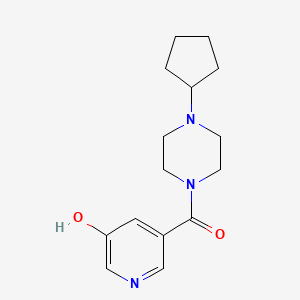

Fmoc-3-methoxy-L-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process . The methoxy group at the 3-position of the tyrosine side chain adds unique chemical properties to the compound, making it useful in various research applications.

Wirkmechanismus

Target of Action

Fmoc-3-methoxy-L-tyrosine is a derivative of tyrosine, an important amino acid that is phosphorylated to vary the physical properties of peptides . The primary target of this compound is the amine group of other molecules, where it acts as a protecting group .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in this compound is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can also be introduced through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Pharmacokinetics

The fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of this compound is the protection of the amine group during peptide synthesis. This allows for the successful synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Therefore, the efficacy and stability of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals.

Biochemische Analyse

Biochemical Properties

Fmoc-3-methoxy-L-tyrosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily driven by aromatic π–π stacking and hydrogen bonding .

Cellular Effects

It is known that tyrosine, the parent compound of this compound, plays a significant role in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Metabolic Pathways

This compound is involved in the metabolic pathways of tyrosine . Tyrosine is a precursor for the formation of several important substances, including neurotransmitters and hormones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-methoxy-L-tyrosine typically involves the protection of the amino group of 3-methoxy-L-tyrosine with the Fmoc group. This can be achieved by reacting 3-methoxy-L-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the Fmoc-protected amino acids to a growing peptide chain attached to a solid resin support. The use of automated systems allows for high-throughput production and minimizes human error .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-3-methoxy-L-tyrosine can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent like N,N-dimethylformamide (DMF).

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.

Common Reagents and Conditions

Deprotection: 20% piperidine in DMF.

Coupling: DIC and HOBt in DMF.

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

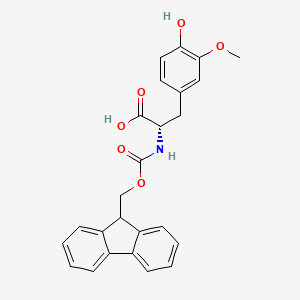

Deprotection: 3-methoxy-L-tyrosine.

Coupling: Peptides containing 3-methoxy-L-tyrosine residues.

Oxidation: 3-hydroxy-L-tyrosine.

Reduction: 3-methyl-L-tyrosine.

Wissenschaftliche Forschungsanwendungen

Fmoc-3-methoxy-L-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.

Proteomics Studies: It is employed in the study of protein structure and function.

Drug Development: Researchers use the compound to develop new pharmaceuticals and study their interactions with biological targets.

Biomaterials: This compound is used in the design of novel biomaterials for tissue engineering and regenerative medicine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-L-tyrosine: Similar to Fmoc-3-methoxy-L-tyrosine but lacks the methoxy group at the 3-position.

Fmoc-3-hydroxy-L-tyrosine: Contains a hydroxyl group at the 3-position instead of a methoxy group.

Fmoc-3-methyl-L-tyrosine: Contains a methyl group at the 3-position instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of the methoxy group at the 3-position, which imparts distinct chemical properties compared to other Fmoc-protected tyrosine derivatives. This modification can influence the reactivity and stability of the compound, making it valuable for specific research applications .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6/c1-31-23-13-15(10-11-22(23)27)12-21(24(28)29)26-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21,27H,12,14H2,1H3,(H,26,30)(H,28,29)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGOFAFWPOOZJT-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2909298.png)

![(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2909302.png)

![3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2909303.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)

![1-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2909309.png)

![8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2909312.png)